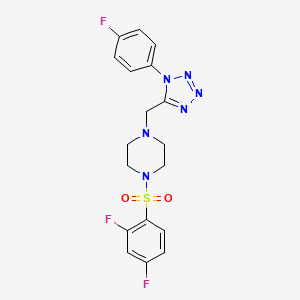
1-((2,4-difluorophenyl)sulfonyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2,4-difluorophenyl)sulfonyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine is a useful research compound. Its molecular formula is C18H17F3N6O2S and its molecular weight is 438.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((2,4-difluorophenyl)sulfonyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine is a piperazine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Molecular Formula : C16H17F3N4O2S
- Molecular Weight : 388.39 g/mol
- CAS Number : [insert CAS number if available]
The compound features a piperazine ring substituted with a sulfonyl group and a tetrazole moiety, which may contribute to its biological activity.
Antiviral Activity
Recent studies have indicated that compounds similar to piperazine derivatives can exhibit antiviral properties. For instance, an aryl sulfonamide was identified as an inhibitor of influenza A virus replication by targeting the hemagglutinin (HA) protein, preventing viral entry and replication at non-toxic concentrations . This suggests that the sulfonamide group in our compound may also impart similar antiviral capabilities.
Antimicrobial Activity
Piperazine derivatives have been extensively studied for their antimicrobial properties. A study screening various piperazine compounds found significant activity against a range of bacterial strains. The presence of fluorinated phenyl groups in the structure often enhances lipophilicity and bioactivity, making these compounds effective against resistant strains .
The proposed mechanism for the biological activity of piperazine derivatives often involves:
- Inhibition of Enzymatic Functions : Compounds like this compound may inhibit key enzymes involved in viral replication or bacterial metabolism.
- Receptor Binding : Similar compounds have shown affinity for various receptors, including sigma receptors and others involved in neurotransmission .
Study on Influenza A Virus
In a study examining the efficacy of piperazine derivatives against influenza A virus, it was found that certain analogs could reduce viral titers significantly. The mechanism was attributed to interference with the HA protein's function, which is critical for viral entry into host cells . This highlights the potential for this compound to serve as a lead compound in antiviral drug development.
Antimicrobial Screening
Another relevant study focused on the synthesis and antimicrobial activity screening of piperazine derivatives. The results indicated that modifications to the piperazine structure could enhance antibacterial effectiveness against Gram-positive and Gram-negative bacteria. The specific substitutions at the phenyl rings were crucial for determining the spectrum of activity .
Comparative Biological Activity Table
特性
IUPAC Name |
1-(2,4-difluorophenyl)sulfonyl-4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O2S/c19-13-1-4-15(5-2-13)27-18(22-23-24-27)12-25-7-9-26(10-8-25)30(28,29)17-6-3-14(20)11-16(17)21/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRZEDSLNYVNST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)S(=O)(=O)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














